Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate
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Overview
Description
Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes both difluoromethoxy and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Esterification: Formation of the ester functional group.
Substitution: Introduction of the difluoromethoxy and methoxy groups.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the ester group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methoxybenzoate: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
Ethyl 2-amino-4-(trifluoromethoxy)-5-methoxybenzoate: Contains a trifluoromethoxy group instead of difluoromethoxy, which can lead to different chemical properties and biological activities.
Uniqueness
Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring
Properties
IUPAC Name |
ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c1-3-17-10(15)6-4-8(16-2)9(5-7(6)14)18-11(12)13/h4-5,11H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWSXRAABAEFJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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